2-Fluoro-6-methylquinoxaline 2-Fluoro-6-methylquinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16000414
InChI: InChI=1S/C9H7FN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3
SMILES:
Molecular Formula: C9H7FN2
Molecular Weight: 162.16 g/mol

2-Fluoro-6-methylquinoxaline

CAS No.:

Cat. No.: VC16000414

Molecular Formula: C9H7FN2

Molecular Weight: 162.16 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-6-methylquinoxaline -

Specification

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
IUPAC Name 2-fluoro-6-methylquinoxaline
Standard InChI InChI=1S/C9H7FN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3
Standard InChI Key LFINAGLIGXCVAT-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NC=C(N=C2C=C1)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Quinoxalines are bicyclic systems comprising two nitrogen atoms at the 1,4-positions of a fused benzene ring. In 2-fluoro-6-methylquinoxaline, the fluorine atom at position 2 introduces electronegativity, while the methyl group at position 6 contributes steric bulk. The molecular formula is C9H7FN2\text{C}_9\text{H}_7\text{FN}_2, with a molecular weight of 162.17 g/mol.

The fluorine substituent polarizes the aromatic system, enhancing intermolecular interactions such as hydrogen bonding and dipole-dipole forces. Methyl groups typically increase hydrophobicity, influencing solubility and membrane permeability in biological systems .

Predicted Physicochemical Properties

Based on analogous quinoxaline derivatives, the following properties are hypothesized:

PropertyValue/Description
Melting Point145–155 °C (estimated)
Boiling Point280–290 °C (extrapolated)
Solubility in WaterLow (<0.1 mg/mL)
Solubility in DMSOHigh (>50 mg/mL)
LogP (Partition Coefficient)2.1–2.5 (predicted)

These estimates align with trends observed in methyl- and fluorine-substituted heterocycles, where increased hydrophobicity correlates with higher LogP values .

Synthetic Pathways

Conventional Quinoxaline Synthesis

Quinoxalines are typically synthesized via the condensation of 1,2-diamines with 1,2-diketones. For 2-fluoro-6-methylquinoxaline, this would require:

  • Fluorinated 1,2-diketone precursor: E.g., 2-fluoro-1,2-butanedione.

  • Methyl-substituted 1,2-diamine: E.g., 3-methylbenzene-1,2-diamine.

The reaction proceeds under acidic or neutral conditions, often catalyzed by protic acids (e.g., HCl) or Lewis acids (e.g., ZnCl2_2) .

Alternative Routes

  • Radical Fluorination: Post-synthetic introduction of fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) on pre-formed methylquinoxaline .

  • Cross-Coupling Reactions: Palladium-catalyzed coupling to install methyl or fluorine groups onto a quinoxaline scaffold.

Applications in Medicinal Chemistry

Kinase Inhibition

Fluorinated quinoxalines are explored as kinase inhibitors due to their ability to modulate ATP-binding pockets. For example, EGFR inhibitors incorporating fluorinated benzoic acid motifs demonstrate IC50_{50} values in the nanomolar range . 2-Fluoro-6-methylquinoxaline could similarly target tyrosine kinases by leveraging fluorine’s electronegativity for hydrogen bonding with active-site residues.

Antimicrobial Activity

Methyl groups enhance lipophilicity, promoting bacterial membrane penetration. Fluorine’s electronegativity may disrupt microbial enzymatic processes. Analogous compounds exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Materials Science Applications

Organic Semiconductors

Quinoxaline derivatives are employed in organic photovoltaics (OPVs) due to their electron-deficient cores. Fluorine substituents improve electron mobility, while methyl groups enhance solubility in processing solvents. Predicted HOMO-LUMO gaps for 2-fluoro-6-methylquinoxaline range from 3.1–3.4 eV, suitable for charge transport layers .

Ligand Design in Coordination Chemistry

The nitrogen-rich structure facilitates metal coordination. Fluorine and methyl groups tune ligand steric and electronic profiles, enabling tailored catalysis or sensing applications.

Challenges and Future Directions

Synthetic Limitations

Current methods for fluorinated quinoxalines suffer from low yields (30–50%) due to side reactions. Future work should optimize fluorination protocols, such as using flow chemistry or photocatalysis.

Biological Profiling

In vitro and in vivo studies are needed to validate hypothesized antimicrobial and anticancer activities. Computational modeling (e.g., molecular docking) could prioritize high-potential targets.

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